molecular formula C29H29N3O5 B2575573 N-(2-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932470-62-7

N-(2-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2575573
CAS RN: 932470-62-7
M. Wt: 499.567
InChI Key: BEOCLZOLZXLXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications

Structural and Coordination Properties

Different Spatial Orientations of Amide Derivatives on Anion Coordination : Research by Kalita, Baruah (2010) on similar amide derivatives, including structures related to the specified compound, discusses their unique spatial orientations and their implications for anion coordination. The study highlights how the protonated perchlorate salt of a stretched amide, resembling the query compound, forms a tweezer-like geometry facilitating channel-like structures through weak interactions. This property is significant for developing molecular receptors and sensors based on amide derivatives (Kalita & Baruah, 2010).

Synthesis and Structural Studies

Structural Study on Few Co-Crystals and a Salt of Quinoline Derivatives Having Amide Bond : A study conducted by Karmakar, Kalita, Baruah (2009) focuses on the co-crystallization and structural analysis of quinoline derivatives with amide bonds. This research is relevant for understanding the crystalline structures that such compounds can form, which is crucial for their application in material science and pharmaceutical development (Karmakar et al., 2009).

Application in Sensing and Chemosensors

A Highly Selective Turn-On Chemosensor Capable of Monitoring Zn2+ Concentrations in Living Cells and Aqueous Solution : Park et al. (2015) developed a chemosensor based on quinoline derivatives for detecting Zn2+ ions. The sensor demonstrates significant fluorescence enhancement in the presence of Zn2+, showcasing the potential of quinoline derivatives in environmental monitoring and biological applications. The research underscores the versatility of quinoline-based compounds in developing sensors for metal ions, which can be extrapolated to the design and application of sensors using the specified compound (Park et al., 2015).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-19-6-4-5-7-24(19)31-28(33)18-32-25-16-27-26(36-12-13-37-27)15-20(25)14-21(29(32)34)17-30-22-8-10-23(35-2)11-9-22/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOCLZOLZXLXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

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